

Spectroscopic data of 2-Isopropylmorpholine hydrochloride (NMR, IR, MS)

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Compound of Interest

Compound Name:	2-Isopropylmorpholine hydrochloride
Cat. No.:	B3027910

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Isopropylmorpholine Hydrochloride**

Introduction

2-Isopropylmorpholine hydrochloride is a heterocyclic organic compound with significant utility as a building block in organic synthesis and as an intermediate in the development of active pharmaceutical ingredients (APIs).^{[1][2]} Its molecular structure, comprising a morpholine ring substituted with an isopropyl group at the 2-position and salified with hydrochloric acid, necessitates rigorous characterization to ensure identity, purity, and quality. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of this molecule.

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Isopropylmorpholine hydrochloride**. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying scientific rationale for the experimental choices and interpretation of the spectral features.

Molecular Structure

The structural integrity of **2-Isopropylmorpholine hydrochloride** is the foundation of its chemical behavior. The molecule consists of a saturated six-membered morpholine ring which

typically adopts a stable chair conformation. The isopropyl group is situated on the carbon adjacent to the oxygen atom, and the nitrogen atom is protonated, forming a hydrochloride salt.

2-Isopropylmorpholine Hydrochloride

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Caption: Chemical structure of **2-Isopropylmorpholine Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For **2-Isopropylmorpholine hydrochloride**, both ^1H and ^{13}C NMR are essential to confirm the connectivity and stereochemistry of the molecule. The protonation of the morpholine nitrogen significantly influences the chemical shifts of adjacent protons and carbons, causing them to shift downfield.[3][4]

Experimental Protocol: Sample Preparation for NMR Analysis

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

- Sample Weighing: Accurately weigh 5-10 mg of **2-Isopropylmorpholine hydrochloride** for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.[5]
- Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D_2O , or Methanol- d_4) to the vial. D_2O is often preferred for hydrochloride salts due to its high polarity and ability to exchange with the N-H proton.[5]
- Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.

- Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-precision 5 mm NMR tube.
- Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet for analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The chair conformation of the morpholine ring leads to distinct axial and equatorial proton environments, though rapid ring inversion at room temperature may lead to averaged signals.[4][5]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Assignment
Isopropyl CH ₃	~1.2 - 1.4	Doublet (d)	6H	Upfield aliphatic protons, split by the isopropyl methine (CH).
Isopropyl CH	~3.0 - 3.3	Multiplet (m)	1H	Methine proton, shifted downfield due to proximity to the morpholine ring.
Morpholine H-2	~3.4 - 3.6	Multiplet (m)	1H	Proton on the carbon bearing the isopropyl group, deshielded by the adjacent oxygen.
Morpholine H-3, H-5	~3.2 - 3.8	Multiplet (m)	4H	Protons adjacent to the positively charged nitrogen atom, significantly deshielded.
Morpholine H-6	~4.0 - 4.3	Multiplet (m)	2H	Protons adjacent to the electronegative oxygen atom, appearing at the lowest field in the ring system.
N-H ₂ ⁺	~8.0 - 9.5 (variable)	Broad Singlet (br s)	2H	Acidic protons on the nitrogen.

Signal may be broad and its position is concentration-dependent. In D₂O, this signal will exchange and disappear.

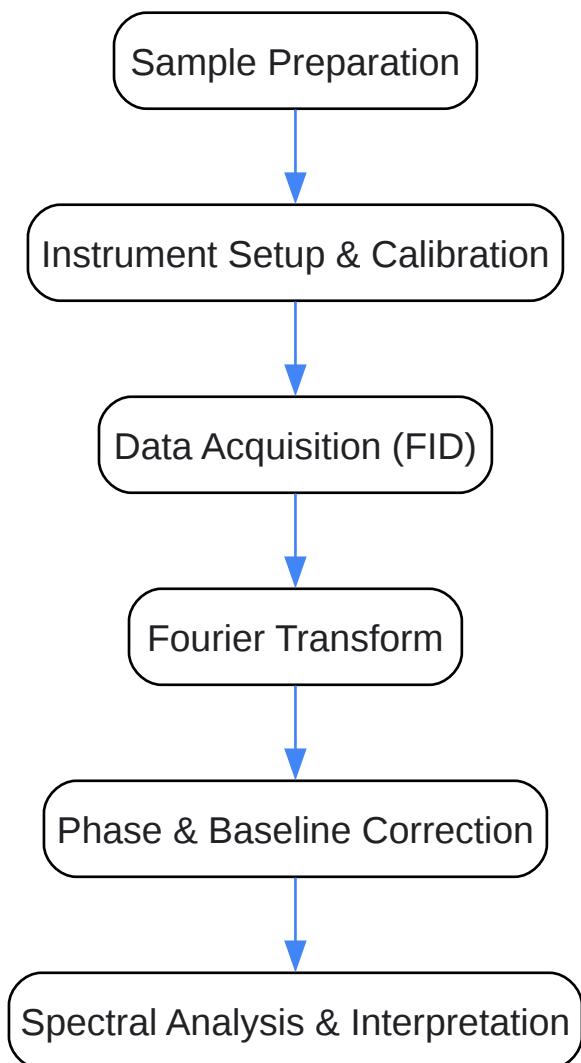
Expert Interpretation: The spectrum is characterized by distinct regions. The upfield region contains the signals for the isopropyl group's methyl protons. The complex multiplets in the mid-field region (~3.2-4.3 ppm) correspond to the morpholine ring protons. The protons at C-6, being adjacent to oxygen, are the most deshielded within the ring's CH₂ groups.^[6] The protons at C-3 and C-5 are strongly influenced by the protonated nitrogen, leading to a significant downfield shift compared to a neutral morpholine.^[3]

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
Isopropyl CH_3	~18 - 22	Shielded aliphatic carbons in the upfield region.
Isopropyl CH	~28 - 32	Aliphatic methine carbon.
Morpholine C-3, C-5	~45 - 50	Carbons adjacent to the protonated nitrogen atom.[5]
Morpholine C-6	~65 - 70	Carbon adjacent to the electronegative oxygen atom, significantly deshielded.[6]
Morpholine C-2	~70 - 75	Carbon bearing the isopropyl group, deshielded by both the substituent and the adjacent oxygen atom.

Expert Interpretation: The chemical shifts in the ^{13}C NMR spectrum directly correlate with the electronic environment of each carbon. The aliphatic carbons of the isopropyl group are found furthest upfield. The morpholine ring carbons exhibit a clear trend: the carbons adjacent to the oxygen (C-2, C-6) are the most deshielded and appear furthest downfield, while the carbons adjacent to the nitrogen (C-3, C-5) appear at an intermediate shift.[5][6]



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Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

- Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Application: Place a small amount of the solid **2-Isopropylmorpholine hydrochloride** powder directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm^{-1}).
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

IR Spectral Data & Interpretation

The IR spectrum of **2-Isopropylmorpholine hydrochloride** will display characteristic absorption bands corresponding to its key structural features.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~2700 - 3300	N-H Stretch (broad)	Secondary Amine Salt (R_2NH_2^+)
~2850 - 3000	C-H Stretch	Alkane (Isopropyl & Morpholine CH, CH_2 , CH_3)
~1450 - 1470	C-H Bend	Alkane
~1080 - 1150	C-O-C Stretch (strong)	Ether
~1000 - 1250	C-N Stretch	Aliphatic Amine

Expert Interpretation: The most telling feature in the IR spectrum is the very broad and strong absorption band in the 2700-3300 cm^{-1} region, which is characteristic of the N-H stretching vibrations in an amine hydrochloride salt.^[7] This often overlaps with the sharp C-H stretching bands of the aliphatic parts of the molecule around 2850-3000 cm^{-1} .^[8] A strong, prominent

peak between 1080-1150 cm⁻¹ is indicative of the C-O-C ether linkage within the morpholine ring, a key confirmatory band.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Structure

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering further structural proof through fragmentation patterns.[10] Electrospray Ionization (ESI) in positive ion mode is the ideal technique for analyzing a pre-charged species like a hydrochloride salt.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of acid like formic acid to promote ionization.[11]
- LC Separation (Optional but Recommended): Inject the sample into an HPLC or UPLC system for chromatographic separation, which ensures sample purity before it enters the mass spectrometer.[12]
- Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied, creating a fine spray of charged droplets.
- Mass Analysis: As the solvent evaporates, ions are released and enter the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated.

MS Data & Fragmentation Analysis

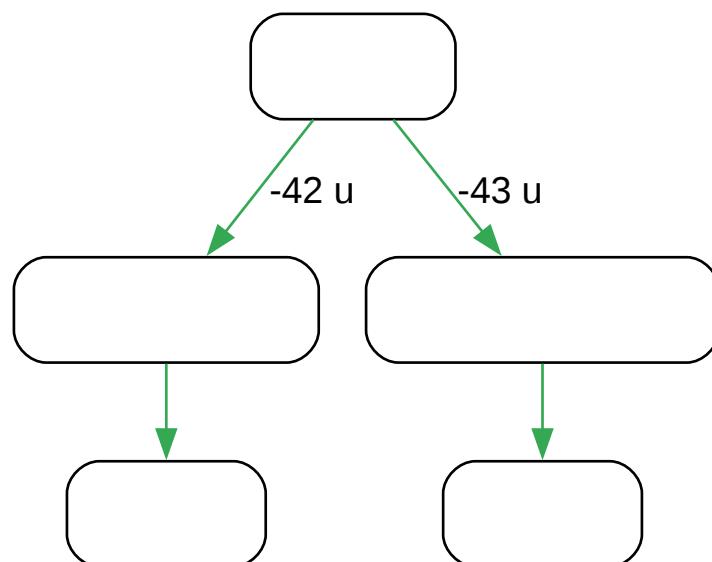
In positive mode ESI-MS, the molecule will be detected as its protonated free base, [M+H]⁺. The molecular formula of the free base is C₇H₁₅NO, with a monoisotopic mass of 129.1154 u.

- Molecular Ion Peak: An intense signal is expected at m/z ≈ 130.1232, corresponding to the [C₇H₁₅NO + H]⁺ ion.

Fragmentation Pathway: The molecular ion can undergo fragmentation upon collision-induced dissociation (CID) in the mass spectrometer. The fragmentation pattern provides a fingerprint that helps confirm the structure.

m/z (Predicted)	Proposed Fragment	Loss
112	$[\text{M}+\text{H} - \text{H}_2\text{O}]^+$	Loss of water
88	$[\text{M}+\text{H} - \text{C}_3\text{H}_6]^+$	Loss of propene (from isopropyl group)
86	$[\text{C}_4\text{H}_8\text{NO}]^+$	Ring opening followed by loss of isopropyl radical
70	$[\text{C}_4\text{H}_8\text{N}]^+$	Fragment from ring cleavage
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation

Expert Interpretation: The primary fragmentation pathways for morpholine derivatives often involve ring opening or cleavage of substituents.[\[13\]](#)[\[14\]](#) A common fragmentation for 2-Isopropylmorpholine would be the loss of propene (42 u) via a McLafferty-type rearrangement or the loss of the entire isopropyl group (43 u). The presence of a fragment at m/z 88 would be strong evidence for the loss of the C_3H_6 moiety. The isopropyl cation itself at m/z 43 is also a likely and diagnostically useful fragment.



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Caption: A plausible fragmentation pathway for 2-Isopropylmorpholine.

Conclusion

The collective application of NMR, IR, and MS provides a synergistic and definitive characterization of **2-Isopropylmorpholine hydrochloride**. ^1H and ^{13}C NMR spectroscopy confirms the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of key functional groups, particularly the amine salt and ether linkages. Finally, mass spectrometry validates the molecular weight and offers additional structural confirmation through predictable fragmentation patterns. Together, these techniques form a self-validating system, ensuring the identity and quality of this important chemical intermediate for its intended applications in research and development.

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